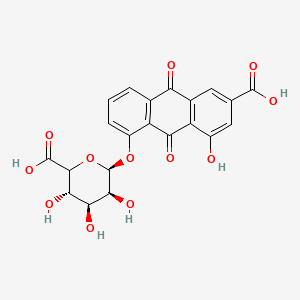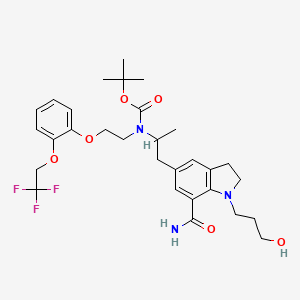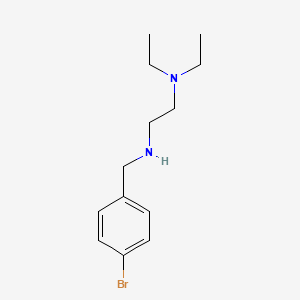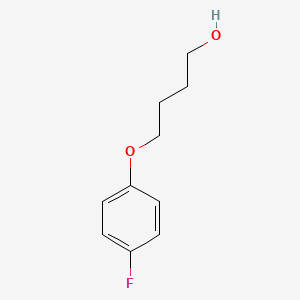
3-Cyanopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by a pyrazine ring substituted with a cyano group at the 3-position and a carboxylic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
From 2-Aminopyrazine: One common method involves the conversion of 2-aminopyrazine to this compound.
From 2-Cyanopyrazine: Another method involves the chlorination of 2-cyanopyrazine followed by further reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of pyrazinecarboxylic acids.
Reduction: Formation of pyrazine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can lead to disruptions in cellular processes, making it effective in antimicrobial and anticancer applications.
Comparison with Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Similar in structure but with an amino group instead of a cyano group.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups instead of one cyano and one carboxylic acid group.
Uniqueness:
Properties
CAS No. |
70546-26-8 |
|---|---|
Molecular Formula |
C6H3N3O2 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
3-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-3-4-5(6(10)11)9-2-1-8-4/h1-2H,(H,10,11) |
InChI Key |
LFBINTIGDFTWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


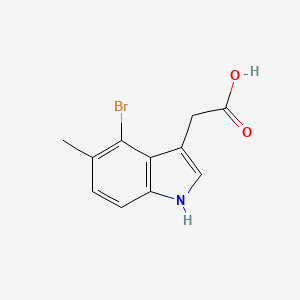


![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
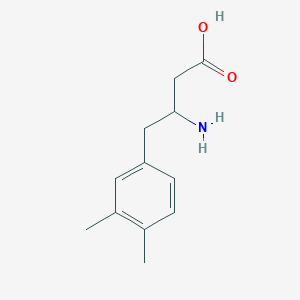
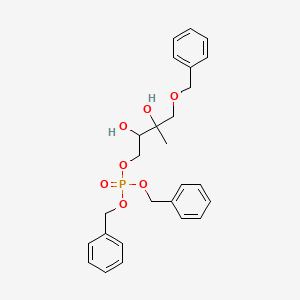
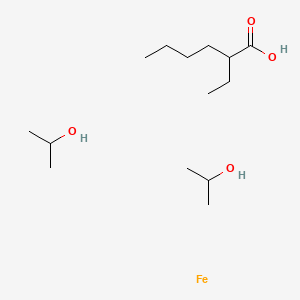
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
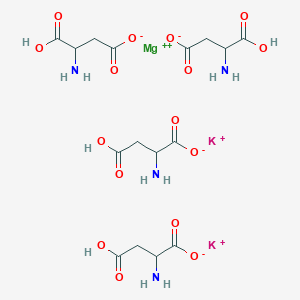
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)
